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Compound of Interest

Compound Name: (5-Methylpyrazin-2-yl)methanol

Cat. No.: B1296893 Get Quote

An In-depth Technical Guide to (5-Methylpyrazin-
2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of (5-Methylpyrazin-2-yl)methanol (CAS No: 61892-95-3). The document

consolidates available data on its structure, properties, and safety, alongside detailed

experimental protocols for its synthesis and analysis. This guide is intended to be a valuable

resource for professionals in research and drug development.

Chemical and Physical Properties
(5-Methylpyrazin-2-yl)methanol, also known as 2-hydroxymethyl-5-methylpyrazine, is a

heterocyclic organic compound. While extensive experimental data for this specific molecule is

not readily available in public literature, its fundamental properties have been computed and

are summarized below.

Identification and Structure
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Property Value Source

IUPAC Name (5-methylpyrazin-2-yl)methanol --INVALID-LINK--[1]

Synonyms

5-Methyl-2-pyrazinemethanol,

2-Hydroxymethyl-5-

methylpyrazine

--INVALID-LINK--[1]

CAS Number 61892-95-3 --INVALID-LINK--[1]

Molecular Formula C₆H₈N₂O --INVALID-LINK--[1]

Molecular Weight 124.14 g/mol --INVALID-LINK--[1]

Canonical SMILES CC1=CN=C(C=N1)CO --INVALID-LINK--[1]

InChI Key
QYANNJBVADZUDN-

UHFFFAOYSA-N
--INVALID-LINK--[1]

Computed Physicochemical Properties
Property Value Source

XLogP3 -0.7 --INVALID-LINK--[1]

Hydrogen Bond Donor Count 1 --INVALID-LINK--[1]

Hydrogen Bond Acceptor

Count
3 --INVALID-LINK--[1]

Rotatable Bond Count 1 --INVALID-LINK--[1]

Exact Mass 124.063663 g/mol --INVALID-LINK--[1]

Monoisotopic Mass 124.063663 g/mol --INVALID-LINK--[1]

Topological Polar Surface Area 46 Å² --INVALID-LINK--[1]

Heavy Atom Count 9 --INVALID-LINK--[1]

Experimental Physical Properties
Direct experimental data for the physical properties of (5-Methylpyrazin-2-yl)methanol are

limited. The following represents the available experimental data:
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Property Value Source

Kovats Retention Index

(standard polar)
2075 --INVALID-LINK--[1]

Note: Melting point, boiling point, and solubility data are not readily available in the searched

literature.

Spectral Data
Detailed experimental spectra for (5-Methylpyrazin-2-yl)methanol are not widely published.

However, based on its structure, the following are the expected spectral characteristics.

Mass Spectrometry
Expected Molecular Ion (M+): m/z = 124

Expected [M+H]+: m/z = 125

Key Fragmentation Patterns: Loss of the hydroxymethyl group (-CH₂OH, 31 amu) leading to

a fragment at m/z = 93. Alpha-cleavage is also possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Expected signals would include peaks for the methyl protons, the methylene

protons of the hydroxymethyl group, the hydroxyl proton, and the two aromatic protons on

the pyrazine ring. The chemical shifts would be influenced by the electron-withdrawing

nature of the pyrazine ring.

¹³C NMR: Expected signals would correspond to the six carbon atoms in the molecule,

including the methyl carbon, the methylene carbon, and the four carbons of the pyrazine

ring.

Infrared (IR) Spectroscopy
Key Expected Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹

corresponding to the O-H stretching of the alcohol group. C-H stretching absorptions for the
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aromatic and alkyl groups. C=N and C=C stretching vibrations characteristic of the pyrazine

ring in the 1400-1600 cm⁻¹ region. C-O stretching absorption around 1000-1260 cm⁻¹.

Experimental Protocols
One-Pot Synthesis of 2-Hydroxymethyl-5-
methylpyrazine
An efficient and environmentally friendly one-pot synthesis has been reported for 2-

hydroxymethyl-5-methylpyrazine from renewable resources.[2][3]

Materials:

1,3-Dihydroxyacetone

Diammonium phosphate

Dioxane

Water

Procedure:

The reaction is carried out in a mixture of dioxane and water as the solvent.

1,3-dihydroxyacetone and diammonium phosphate are combined in the reaction vessel.

The pH of the mixture is adjusted to a range of 8.0–9.1.

The reaction mixture is heated to 90 °C for 1 hour.

Following the reaction, the product, 2-hydroxymethyl-5-methylpyrazine, can be isolated and

purified using standard techniques such as extraction and chromatography.

This method has been reported to achieve a product yield as high as 72%.[2][3]

Proposed Analytical Protocols
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The following are general protocols for the spectral analysis of (5-Methylpyrazin-2-
yl)methanol.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and

integration values to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

Sample Preparation: Place a small amount of the sample on a diamond ATR crystal for

analysis.

Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the functional groups present

in the molecule.

3.2.3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like

methanol or acetonitrile.

Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization

technique, such as electrospray ionization (ESI) or electron ionization (EI).

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to support structural elucidation.

Biological Activity
Specific biological activities and signaling pathway involvement for (5-Methylpyrazin-2-
yl)methanol are not extensively documented in the scientific literature. However, the pyrazine
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scaffold is a common motif in many biologically active compounds, exhibiting a wide range of

pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.

[4] Derivatives of pyrazine are being investigated for various therapeutic applications.[4][5]

Further research is required to determine the specific biological profile of (5-Methylpyrazin-2-
yl)methanol.

Safety and Handling
(5-Methylpyrazin-2-yl)methanol is classified with the following GHS hazards:

H302: Harmful if swallowed (Acute toxicity, oral)[1]

H315: Causes skin irritation (Skin corrosion/irritation)[1]

H318: Causes serious eye damage (Serious eye damage/eye irritation)[1]

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure;

Respiratory tract irritation)[1]

Standard laboratory safety precautions should be followed when handling this compound,

including the use of personal protective equipment such as gloves, safety glasses, and a lab

coat. Work should be conducted in a well-ventilated area.

Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent analysis

of (5-Methylpyrazin-2-yl)methanol.
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Synthesis and Analysis Workflow for (5-Methylpyrazin-2-yl)methanol

Synthesis

Analysis

1,3-Dihydroxyacetone +
Diammonium Phosphate

One-Pot Reaction
(Dioxane/Water, 90°C, pH 8.0-9.1)

Crude (5-Methylpyrazin-2-yl)methanol

Purification
(Extraction, Chromatography)

Pure (5-Methylpyrazin-2-yl)methanol

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Confirmation

Click to download full resolution via product page

Caption: A general workflow for the synthesis and analysis of the compound.
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This technical guide is intended for informational purposes only and should not be used as a

substitute for professional scientific guidance. All laboratory work should be conducted by

qualified personnel in accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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